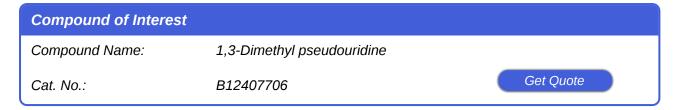


Application Notes and Protocols: Chemical Synthesis of 1,3-Dimethylpseudouridine Triphosphate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 1,3-Dimethylpseudouridine triphosphate (m¹,³ΨΤΡ), a modified nucleotide of interest in mRNA-based therapeutics and research. The synthesis is presented in two main stages: the preparation of the 1,3-Dimethylpseudouridine nucleoside from pseudouridine, and its subsequent triphosphorylation to yield the final triphosphate product. The protocol for the synthesis of 1,3-Dimethylpseudouridine is a proposed route based on established methylation procedures for nucleosides. The triphosphorylation follows the widely utilized Ludwig-Eckstein method. This document includes detailed experimental procedures, expected quantitative data, and a visual representation of the synthesis workflow to guide researchers in the preparation of this compound.

Introduction

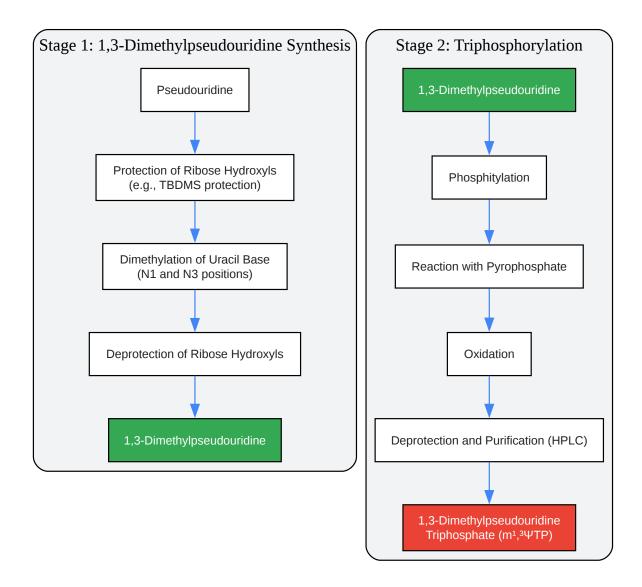
Modified nucleotides are crucial components in the development of mRNA therapeutics, enhancing stability and reducing immunogenicity. 1,3-Dimethylpseudouridine is a derivative of pseudouridine, an isomer of uridine where the uracil base is attached to the ribose via a C-C glycosidic bond. The methylation at the N1 and N3 positions of the uracil base can further modulate the properties of the resulting mRNA. This protocol outlines a comprehensive



procedure for the chemical synthesis of 1,3-Dimethylpseudouridine triphosphate, providing researchers with a methodology to produce this valuable compound for their studies.

Chemical Synthesis Workflow

The overall synthesis is a multi-step process that begins with the protection of the ribose hydroxyl groups of pseudouridine, followed by the dimethylation of the uracil base, deprotection, and finally, triphosphorylation.



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